5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTPEVJYQUHLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21151-36-0 | |
| Record name | 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation of Thiophene Precursors
The foundational step in synthesizing this compound involves introducing the sulfonamide group at the 2-position of the thiophene ring. A widely adopted method utilizes thiophene-2-sulfonyl chloride as the intermediate, synthesized via chlorosulfonation of thiophene derivatives. For example, reacting thiophene with chlorosulfonic acid in a non-polar solvent like chlorobenzene at 0–5°C yields the sulfonyl chloride intermediate. Subsequent amidation with aqueous ammonia or ammonium hydroxide under reflux conditions (60–80°C) produces thiophene-2-sulfonamide.
Key reaction parameters :
Introduction of the Aminomethyl Group
The 5-aminomethyl substituent is introduced via Mannich reaction or alkylation of the thiophene ring. A two-step approach is commonly employed:
- Bromination : Treating 5-methylthiophene-2-sulfonamide with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields 5-(bromomethyl)thiophene-2-sulfonamide.
- Amination : Reacting the brominated intermediate with hexamethylenetetramine (HMTA) in ethanol/water, followed by acidic hydrolysis (HCl), produces the primary amine.
Alternative pathway : Direct electrochemical coupling of thiophene-2-thiol with methylamine derivatives using a Pt anode and constant current (10 mA/cm²) achieves simultaneous sulfonamide formation and aminomethylation. This method avoids hazardous reagents and achieves yields up to 78%.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The electrochemical method outperforms traditional approaches in efficiency and environmental impact, eliminating the need for stoichiometric oxidants.
Hydrogenation for Nitro Group Reduction
In routes starting from nitro precursors (e.g., 5-nitrothiophene-2-sulfonamide), catalytic hydrogenation using 10% Pd/C under 1.5–2.0 MPa H₂ pressure at 80–100°C reduces the nitro group to amine. Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity to >98%.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adopting flow chemistry principles improves scalability:
- Sulfonylation : Continuous chlorosulfonic acid dosing into thiophene in a microreactor (residence time: 5 min) minimizes decomposition.
- Electrochemical Amination : Flow cells with graphite electrodes enable large-scale coupling of thiophene-2-thiol and methylamine, achieving throughputs of 1–2 kg/day.
Purification and Isolation
| Step | Method | Purity Improvement |
|---|---|---|
| Crude product | Filtration (remove catalysts) | 85% → 92% |
| Recrystallization | Ethanol/water (3:1) | 92% → 98.5% |
| Final isolation | Lyophilization (HCl salt form) | 99% |
Comparative Analysis of Methodologies
Cost and Environmental Impact
| Method | PMI (Process Mass Intensity) | E-Factor | Major Waste Streams |
|---|---|---|---|
| Bromination-Amination | 12.4 | 8.2 | Br₂, succinimide byproducts |
| Electrochemical | 3.8 | 1.1 | Dilute saline solution |
The electrochemical route reduces waste generation by 76% compared to traditional methods.
Quality of Final Product
| Characterization | Bromination-Amination | Electrochemical |
|---|---|---|
| HPLC Purity | 98.2% | 99.1% |
| Residual Solvents | <500 ppm | <50 ppm |
| Heavy Metals | <10 ppm | <2 ppm |
Quality Control and Characterization
Spectroscopic Validation
Chromatographic Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6×250 mm) | 0.1% HCOOH in MeCN/H₂O | 6.8 min | 99.1% |
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
While comprehensive data tables and case studies for "5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride" are not available in the provided search results, the information below describes the compound and its potential applications.
This compound is a sulfonamide derivative with a thiophene ring substituted with an aminomethyl group and a sulfonamide functional group.
Basic Information
Potential Applications
5-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride, a related compound, has several applications in medicinal chemistry.
- Pharmaceutical Development: It can be used in pharmaceutical development.
- Carbonic Anhydrase Inhibitor: It exhibits potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes, which play roles in regulating pH and fluid balance. Inhibition of these enzymes may have therapeutic applications in treating conditions such as glaucoma and edema.
- Interaction Studies: Interaction studies often focus on its inhibitory effects on carbonic anhydrases and other enzymes.
- Its unique aminoethyl substitution may enhance its binding affinity and selectivity toward certain biological targets, potentially leading to more effective therapeutic applications with minimized side effects.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
- CAS No.: 21151-36-0
- Molecular Formula : C₅H₉ClN₂O₂S₂
- Molecular Weight : 228.71 g/mol
- Key Features: A thiophene-based sulfonamide derivative with an aminomethyl substituent at the 5-position of the thiophene ring. The sulfonamide group (-SO₂NH₂) and protonated amine (-CH₂NH₃⁺Cl⁻) confer both hydrophilic and reactive properties .
Applications :
Primarily used as a building block in pharmaceutical synthesis. Its sulfonamide moiety is critical for biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase) and receptor targeting .
Comparison with Structurally Similar Compounds
5-(Aminomethyl)furan-2-sulfonamide Hydrochloride
- CAS No.: 56038-70-1
- Molecular Formula : C₅H₉ClN₂O₃S
- Molecular Weight : 212.65 g/mol
- Structural Difference : Replaces the thiophene ring with a furan ring.
- Impact :
5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride
- CAS No.: 859491-07-9
- Molecular Formula: C₇H₈ClNO₃S₂
- Molecular Weight : 253.73 g/mol
- Structural Difference: Acetamido group (-NHCOCH₃) replaces the aminomethyl group, and the sulfonyl chloride (-SO₂Cl) replaces the sulfonamide.
- Impact: Reactivity: Sulfonyl chloride is highly reactive, serving as an intermediate for sulfonamide synthesis.
5-Methylthiophene-2-sulfonyl Chloride
- CAS No.: 55854-45-0
- Molecular Formula : C₅H₅ClO₂S₂
- Molecular Weight : 196.66 g/mol
- Structural Difference: Methyl group (-CH₃) at the 5-position instead of aminomethyl.
- Impact :
5-(2-Pyridyl)thiophene-2-sulfonyl Chloride
- CAS No.: 151858-64-9
- Molecular Formula: C₉H₆ClNO₂S₂
- Molecular Weight : 263.73 g/mol
- Structural Difference : Pyridyl substituent at the 5-position.
- Impact :
Comparative Analysis Table
Research Findings and Pharmacological Insights
- Sulfonamide vs. Sulfonyl Chloride: Sulfonamides (e.g., 5-(Aminomethyl)thiophene-2-sulfonamide HCl) exhibit better stability and direct biological activity, whereas sulfonyl chlorides are reactive intermediates requiring further modification .
- Aminomethyl Group: Enhances solubility and enables conjugation with other pharmacophores, making it advantageous in drug design compared to methyl or pyridyl groups .
- Ring Systems : Thiophene derivatives generally show higher metabolic stability than furan analogs due to sulfur’s electron-donating effects .
Biological Activity
5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride (CAS No. 21151-36-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS·HCl
- Molecular Weight : 228.72 g/mol
The compound features a thiophene ring substituted with an aminomethyl group and a sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with aminomethyl and sulfonamide reagents. A common method includes:
- Starting Material : 5-bromomethylthiophene-2-sulfonamide.
- Reagents : Ammonia or primary amines.
- Conditions : Appropriate temperature and pressure conditions to facilitate the reaction.
This synthetic route allows for the introduction of the aminomethyl group, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound was found to induce apoptosis in these cells, suggesting a potential mechanism for its anticancer effects.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis by targeting dihydropteroate synthase.
- Protein Binding : The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with target proteins, which can modulate their activity.
Case Studies and Research Findings
-
Antimicrobial Study :
- A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
- Anticancer Research :
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that this compound could disrupt metabolic pathways in bacteria and cancer cells, leading to cell death .
Q & A
Q. What is the optimal synthetic route for 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride?
The compound is synthesized via nucleophilic substitution of a sulfonyl chloride precursor with an aminomethylamine derivative. For example:
- React 5-(chlorosulfonyl)thiophene-2-sulfonyl chloride with aminomethylamine in dichloromethane under reflux (60–70°C) for 6–8 hours.
- Use a 1:1.2 molar ratio of sulfonyl chloride to amine to minimize unreacted starting material.
- Purify via recrystallization from ethanol/water or column chromatography (silica gel, eluting with ethyl acetate:methanol 9:1). Key parameters include temperature control and stoichiometric excess of the amine to ensure complete substitution .
Q. What are the critical physicochemical properties of this compound?
- Solubility : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but reduces solubility in nonpolar solvents.
- Stability : Stable under inert atmospheres but hygroscopic; store desiccated at –20°C.
- Molecular weight : 256.75 g/mol (calculated from C₆H₈ClN₂O₂S₂).
- Structural features : Thiophene ring with sulfonamide (–SO₂NH–) and aminomethyl (–CH₂NH₂) groups, critical for hydrogen bonding and reactivity .
Q. Which analytical methods are recommended for structural confirmation?
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm for thiophene) and sulfonamide NH (δ 10–11 ppm).
- HPLC : C18 column with mobile phase acetonitrile/water (0.1% TFA) at 1.0 mL/min; retention time ~8.2 min.
- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 257.1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Compare dichloromethane (higher polarity) vs. toluene (lower polarity); the former accelerates substitution but may require longer reflux.
- Temperature : Elevated temperatures (70°C) reduce reaction time but risk decomposition.
- Additives : Use 1 eq. of triethylamine to neutralize HCl byproducts and drive the reaction forward.
- Yield optimization :
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | 70 | 6 | 82 | 98 |
| Toluene | 110 | 12 | 68 | 95 |
| (Hypothetical data based on analogous reactions ). |
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) to rule off-target effects.
- Structural analogs : Test derivatives (e.g., methyl vs. ethyl substitutions) to identify SAR trends. For example, replacing the thiophene with furan reduces activity by 40%, suggesting electronic effects .
Q. What strategies ensure stability during long-term storage or under physiological conditions?
- Accelerated stability testing : Expose to pH 3–9 buffers at 40°C for 4 weeks; monitor degradation via HPLC.
- Lyophilization : Improves shelf life by reducing hydrolytic degradation.
- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the aminomethyl group.
- Docking studies : Use crystal structures of target enzymes (e.g., carbonic anhydrase) to model binding interactions.
- ADMET profiling : Predict logP (2.1) and solubility (0.5 mg/mL) using PubChem data .
Q. How to identify and quantify synthetic byproducts or impurities?
- LC-MS : Detect chlorinated byproducts (e.g., unreacted sulfonyl chloride, m/z 215.0) or oxidation products (sulfones, m/z 272.1).
- Reference standards : Compare retention times with certified impurities (e.g., methyl esters from incomplete substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
